Cas no 2138557-86-3 (3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine)

3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine is a specialized organic compound featuring a chlorothiophene moiety linked to a methyl-substituted cyclohexylamine core. Its unique structure combines aromatic heterocyclic and alicyclic components, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chlorothiophene group enhances reactivity, while the cyclohexylamine scaffold offers stereochemical versatility for further functionalization. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and potential for targeted modifications. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its synthesis and handling require adherence to standard safety protocols for halogenated and amine-containing compounds.
3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine structure
2138557-86-3 structure
Product Name:3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine
CAS No:2138557-86-3
MF:C12H18ClNS
MW:243.79602098465
CID:6172128
PubChem ID:165491626
Update Time:2025-11-01

3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1157815
    • 3-[(5-chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine
    • 2138557-86-3
    • 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine
    • Inchi: 1S/C12H18ClNS/c1-8-2-3-11(14)6-10(8)4-9-5-12(13)15-7-9/h5,7-8,10-11H,2-4,6,14H2,1H3
    • InChI Key: UNRNSLOAVAEPSS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CS1)CC1CC(CCC1C)N

Computed Properties

  • Exact Mass: 243.0848484g/mol
  • Monoisotopic Mass: 243.0848484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 54.3Ų

3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine Pricemore >>

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Additional information on 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine

Introduction to 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine (CAS No. 2138557-86-3) in Modern Chemical and Pharmaceutical Research

The compound 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine, identified by its CAS number 2138557-86-3, represents a significant advancement in the field of medicinal chemistry and pharmacology. This molecule, featuring a complex aromatic-thiol structure combined with a cyclohexylamine backbone, has garnered attention due to its unique chemical properties and potential applications in drug discovery. The presence of both chlorothiophene and methylcyclohexanamine moieties suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The chlorothiophen moiety, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. In particular, derivatives of thiophene have shown promise in treating neurological disorders, inflammation, and even certain types of cancer. The incorporation of a methylcyclohexanamine group into the molecular framework enhances the compound's solubility and bioavailability, which are critical factors in drug design.

The structural complexity of 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine allows for diverse functionalization, enabling researchers to tailor its properties for specific therapeutic applications. For instance, the chloro substituent on the thiophene ring can be further modified to introduce additional pharmacophores or to enhance metabolic stability. This flexibility makes the compound an attractive scaffold for structure-based drug design (SBDD) and computationally aided molecular design (CAMD).

In the realm of computational chemistry, advanced molecular modeling techniques have been employed to predict the binding affinity and pharmacokinetic profiles of this compound. These studies suggest that 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine exhibits favorable interactions with several protein targets, including kinases and transcription factors. Such interactions are crucial for developing small-molecule inhibitors that can modulate disease pathways effectively.

One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that it may serve as a lead compound for developing treatments against conditions characterized by aberrant signaling pathways. For example, preclinical studies have demonstrated that analogs with similar structural motifs can inhibit the activity of enzymes involved in tumor progression. The ability to fine-tune the chemical structure while maintaining biological activity is a testament to the power of combinatorial chemistry and high-throughput screening (HTS) in identifying novel therapeutics.

The synthesis of 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been instrumental in constructing the desired framework efficiently. These techniques not only improve yield but also enable the introduction of diverse functional groups with minimal side reactions.

From a regulatory perspective, the development of new chemical entities like this one must adhere to stringent guidelines to ensure safety and efficacy. Good Manufacturing Practices (GMP) and Quality Control (QC) protocols are essential to maintain consistency across different batches. Additionally, preclinical toxicology studies are conducted to assess potential adverse effects before human trials commence. These rigorous processes underscore the commitment to delivering safe and effective pharmaceuticals.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify promising candidates. Predictive models trained on large datasets can rapidly screen thousands of compounds for their potential biological activity. In this context, 3-[(5-Chlorothiophen-3-yl)methyl]-4-methylcyclohexan-1-am ine stands out as a structurally unique entity that may offer novel therapeutic solutions through AI-driven virtual screening.

Future directions in research may focus on exploring derivatives of this compound that exhibit enhanced potency or selectivity against specific disease targets. Additionally, exploring its role in combination therapies could provide synergistic benefits when used alongside existing treatments. The versatility of its core structure makes it an invaluable asset in the pharmaceutical industry's arsenal against complex diseases.

In conclusion, 3-[(5-Chlorothiophen -3 -yl)methyl]-4-methylcyclohexan -1 -amine (CAS No. 2138557 -86 -3) represents a significant contribution to modern chemical biology and medicinal chemistry. Its unique structural features, coupled with promising preclinical data, position it as a key candidate for further development into novel therapeutic agents. As research continues to evolve with advancements in computational methods and synthetic chemistry, compounds like this one will play an increasingly vital role in addressing global health challenges.

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